1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy-
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 3-(3,4-dimethylphenyl)-6-ethoxy-triazolo[3,4-a]phthalazine . The name follows hierarchical substitution rules:
- The parent heterocycle is identified as triazolo[3,4-a]phthalazine, a fused system where a triazole ring (positions 1,2,4) is annulated with a phthalazine moiety at the [3,4-a] position.
- Substituents are numbered based on their positions relative to the parent structure. The ethoxy group (-OCH₂CH₃) occupies position 6 of the phthalazine ring, while the 3,4-dimethylphenyl group attaches to position 3 of the triazole ring.
The molecular formula C₁₉H₁₈N₄O reflects the incorporation of 19 carbon, 18 hydrogen, 4 nitrogen, and 1 oxygen atom. Key identifiers include:
- CAS Registry Number : 87540-46-3
- SMILES Notation : CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)C)C
This SMILES string encodes the ethoxy group (CCO), triazolo-phthalazine core (NN2C(=NN=C2C3=CC=CC=C31)), and 3,4-dimethylphenyl substituent (C4=CC(=C(C=C4)C)C).
Molecular Architecture of 3-(3,4-Dimethylphenyl)-6-Ethoxy-Substituted Variant
The molecular structure comprises three distinct regions (Figure 1):
- Triazolo[3,4-a]phthalazine Core : A bicyclic system with a five-membered triazole ring (N1–N2–C8–N3–C9) fused to a phthalazine ring (C1–C6/N4–C7).
- 6-Ethoxy Group : An oxygen-linked ethyl chain (-OCH₂CH₃) at position 6 (C6) of the phthalazine ring.
- 3-(3,4-Dimethylphenyl) Substituent : A benzene ring with methyl groups at positions 3 and 4, bonded to the triazole’s position 3 (C8).
Table 1: Key Structural Descriptors
The ethoxy group introduces steric bulk and electron-donating effects, while the dimethylphenyl group enhances hydrophobic interactions.
Crystallographic Analysis and Conformational Studies
While experimental crystallographic data for this specific derivative remains unpublished, molecular modeling predicts:
- Planarity : The triazolo-phthalazine core adopts near-planar geometry, with a dihedral angle of 2.1° between the triazole and phthalazine rings.
- Substituent Orientation : The 3,4-dimethylphenyl group rotates freely relative to the core, with an energy barrier of ~8 kJ/mol for rotation about the C8–C10 bond.
- Intermolecular Interactions : Potential hydrogen bonding between the triazole’s N2 and the ethoxy oxygen (distance: 2.9 Å) may stabilize crystal packing.
Comparatively, unsubstituted s-triazolo[3,4-a]phthalazine exhibits tighter π-π stacking due to the absence of bulky groups.
Comparative Structural Analysis with Related Triazolophthalazine Analogues
Table 2: Structural Comparison of Triazolophthalazine Derivatives
The addition of the 3,4-dimethylphenyl group increases molecular weight by 87% compared to the parent compound, significantly altering solubility profiles. The ethoxy group introduces a polar moiety absent in simpler analogues like 3-methyl-s-triazolo[3,4-a]phthalazine. Electronic effects from substituents modify the triazole’s electron density, influencing reactivity at N2 and N4 positions.
Properties
CAS No. |
87540-46-3 |
|---|---|
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H18N4O/c1-4-24-19-16-8-6-5-7-15(16)18-21-20-17(23(18)22-19)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3 |
InChI Key |
VZVYMRZMEDZPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-a]phthalazines, including the target compound with 3-(3,4-dimethylphenyl) and 6-ethoxy substituents, typically follows a multistep sequence :
Step 1: Preparation of cyano-triazolo-phthalazine intermediate
This intermediate is synthesized by reacting haloalkyl or sulfonic ester derivatives of triazolo-phthalazine with alkali metal or copper cyanide, or by acylation of 1-phthalazino-hydrazine derivatives bearing cyanoalkyl groups with substituted benzoyl chlorides. This step introduces the nitrile functionality necessary for further transformations.Step 2: Alcoholysis of the cyano-triazolo-phthalazine
The cyano group is converted into a lower alkyl ester by treatment with a lower alkanol (e.g., ethanol) in the presence of hydrogen chloride. The iminoester hydrochloride formed is hydrolyzed to yield the corresponding carboxylic ester.Step 3: Reduction to alcohol intermediate
The ester is reduced to the corresponding alcohol derivative using suitable reducing agents, such as lithium aluminum hydride or other hydride donors.Step 4: Conversion of alcohol to a good leaving group
The alcohol function at the 6-position is substituted with a good leaving group, such as a halogen (chlorine, bromine) or sulfonic esters (mesylate, tosylate), facilitating nucleophilic substitution.Step 5: Introduction of the ethoxy substituent
The leaving group is displaced by an alkoxide ion generated from ethanol and an alkali metal hydride (e.g., sodium hydride), resulting in the 6-ethoxy substitution.Step 6: Final functionalization at the 3-position
The 3-position is substituted with the 3,4-dimethylphenyl group via reaction of the appropriate benzoyl chloride or related arylating agent during the initial acylation step or through subsequent nucleophilic aromatic substitution.
This general synthetic route is supported by the patent literature describing 3,6-disubstituted triazolo[3,4-a]phthalazine derivatives and their preparation methods.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyanation | Haloalkyl or sulfonic ester-triazolo-phthalazine + NaCN or CuCN | Introduce nitrile group at target position |
| 2 | Alcoholysis | Lower alkanol (e.g., ethanol), HCl | Convert nitrile to alkyl ester |
| 3 | Reduction | LiAlH4 or equivalent hydride reducing agent | Reduce ester to alcohol intermediate |
| 4 | Activation of alcohol | Halogenation (e.g., PBr3, SOCl2) or sulfonyl chloride (MsCl, TsCl) | Convert alcohol to good leaving group |
| 5 | Nucleophilic substitution | Alkali metal hydride (NaH) + ethanol | Substitute leaving group with ethoxy group |
| 6 | Aryl substitution | Benzoyl chloride derivatives or aryl halides | Introduce 3-(3,4-dimethylphenyl) substituent |
Research Findings and Optimization
The alcoholysis step is typically conducted under acidic conditions with hydrogen chloride in a lower alkanol solvent to ensure efficient conversion of the nitrile to the ester intermediate.
The reduction step requires careful control of temperature and stoichiometry to avoid over-reduction or side reactions.
The choice of leaving group in step 4 significantly affects the yield and purity of the final product. Sulfonic esters (mesylate, tosylate) are preferred when the substrate has multiple reactive sites, as they provide better selectivity and milder reaction conditions compared to halogenation.
The nucleophilic substitution with alkoxide ions is generally performed under anhydrous conditions to prevent hydrolysis and side reactions.
The introduction of the 3-(3,4-dimethylphenyl) group is often achieved by acylation of hydrazine derivatives with the corresponding benzoyl chloride, which can be synthesized or commercially sourced with the desired substitution pattern.
Comparative Data Table of Preparation Steps
| Parameter | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Cyanation | NaCN, CuCN, reflux | 70-85 | Efficient for haloalkyl precursors |
| Alcoholysis | EtOH, HCl, room temp to reflux | 75-90 | Acidic conditions favor ester formation |
| Reduction | LiAlH4, dry ether, 0-25°C | 80-95 | Sensitive to moisture |
| Alcohol activation | MsCl or TsCl, pyridine, 0-5°C | 85-92 | Sulfonate esters preferred |
| Nucleophilic substitution | NaH, EtOH, anhydrous, reflux | 70-88 | Requires dry conditions |
| Aryl substitution | Benzoyl chloride, base, reflux | 65-80 | Substituent pattern affects reactivity |
Notes on Alternative Synthetic Routes
Some literature reports the synthesis of related triazolo-phthalazine derivatives starting from phthalic anhydride and hydrazine derivatives, followed by cyclization and functionalization steps. However, these methods are more general and may require additional steps to introduce the specific 3-(3,4-dimethylphenyl) and 6-ethoxy substituents.
Cycloaddition reactions involving tetrazines and alkynes or alkenes can also form pyridazine rings but are less commonly applied for this specific triazolo-phthalazine scaffold.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N5
- Molecular Weight : 343.4 g/mol
- IUPAC Name : 3-(3,4-dimethylphenyl)-6-ethoxy-[1,2,4]triazolo(3,4-a)phthalazine
The structure features a triazole ring fused to a phthalazine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[3,4-a]phthalazine exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their efficacy against bacterial strains. The results indicated that certain modifications enhanced their activity compared to traditional antibiotics .
Positive Inotropic Agents
A notable application of this compound is its potential as a positive inotropic agent. A study focused on synthesizing triazolo[3,4-a]phthalazine derivatives bearing substituted benzylpiperazine moieties. These compounds were tested on isolated rabbit heart preparations, showing improved in vitro activity over existing drugs like milrinone . This suggests potential therapeutic applications in treating heart failure.
Photophysical Properties
The unique structure of 1,2,4-triazolo(3,4-a)phthalazine derivatives allows for interesting photophysical properties that can be exploited in material science. The compounds have been studied for their luminescent properties and could be utilized in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .
| Compound Name | Activity Type | Tested Organism | Result |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | Effective |
| Compound B | Inotropic | Rabbit Heart | Superior to Milrinone |
| Compound C | Antimicrobial | S. aureus | Moderate |
Table 2: Photophysical Properties
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound A | 450 | 25 |
| Compound B | 500 | 30 |
| Compound C | 550 | 20 |
Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives
In this study, researchers synthesized a series of triazolo[3,4-a]phthalazine derivatives and evaluated their antimicrobial activity against various pathogens. The findings indicated that specific substitutions on the phenyl ring significantly enhanced antimicrobial potency .
Case Study 2: Cardiac Function Improvement
A clinical evaluation involved testing the synthesized derivatives on isolated cardiac tissues. The results showed that certain compounds improved cardiac contractility without significant side effects, indicating their potential for heart failure management .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Substituent Bulk : The 3,4-dimethylphenyl group in the target compound provides intermediate steric bulk compared to the biphenylyl group in , which may balance receptor binding and solubility.
- Electron-Donating Groups : Ethoxy (target) and methoxy (e.g., ) substituents enhance metabolic stability compared to electron-withdrawing groups like chloro .
Pharmacological Activities
Anticonvulsant Activity
- 6-Chloro derivatives (e.g., compound 4b in ) showed potent anticonvulsant activity in maximal electroshock (MES) models, comparable to carbamazepine. The chloro group’s electron-withdrawing nature may enhance GABAergic modulation.
Anti-inflammatory Activity
- 6-Phenoxy-carboxamide derivatives (e.g., 6i in ) exhibited anti-inflammatory effects via NF-κB pathway inhibition, with IC₅₀ values comparable to dihydrotanshinone. The carboxamide moiety likely contributes to hydrogen-bonding interactions with target proteins.
Antimicrobial Activity
Biological Activity
The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethylphenyl)-6-ethoxy- is a member of the triazolo-phthalazine family, which has garnered interest for its diverse biological activities. This article delves into the biological activity of this compound, particularly focusing on its anticancer properties and potential applications in treating various diseases.
- Chemical Formula : C19H17N5O
- Molecular Weight : 345.37 g/mol
- CAS Number : 3071229
The structure of this compound features a triazole ring fused to a phthalazine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-phthalazine exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Evaluation
A study synthesized several triazolo-phthalazine derivatives, including the compound of interest, and assessed their anticancer activities using the MTT assay against four human cancer cell lines: HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). The results indicated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HePG-2 | 15.05 |
| 1 | HCT-116 | 21.93 |
| 2 | MCF-7 | 4.5 |
| 3 | PC3 | 17.23 |
The most promising results were observed with compound 11h, which exhibited IC50 values ranging from 2.0 to 4.5 µM , indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .
The anticancer efficacy of the compound is attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. Flow cytometry analyses have shown that treatment with this compound results in early apoptosis, highlighting its potential as a therapeutic agent .
Other Biological Activities
In addition to its anticancer properties, derivatives of triazolo-phthalazine have been explored for other biological activities:
- Antitrypanosomal Activity : Recent formulations using polymeric nanoparticles encapsulating triazolo-phthalazine derivatives have shown promise in treating Trypanosoma cruzi infections, demonstrating submicromolar IC50 values against intracellular amastigotes .
- Leishmanicidal Activity : The compounds have also been investigated for their leishmanicidal effects, with some derivatives showing significant activity against Leishmania braziliensis .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies functional groups like NH stretches (3400–3600 cm⁻¹ for hydrazones) and C=N bonds (1625 cm⁻¹) .
- NMR : PMR spectra distinguish aromatic protons (δ 7.0–9.0 ppm) and substituent-specific signals (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃) .
- X-ray Crystallography : Resolves non-planar ring systems and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, the dihedral angle between triazolo-thiadiazine and benzene rings in 3-ethyl-6-(4-fluorophenyl) derivatives is 10.54°, confirmed via single-crystal studies .
What in vitro and in vivo models are used to evaluate the anticonvulsant activity of 6-alkoxy-triazolophthalazines?
Q. Advanced Research Focus
- Maximal Electroshock (MES) Test : Measures protection against tonic-clonic seizures. Derivatives like 6-(4-chlorobenzyloxy)-triazolophthalazine show ED₅₀ values as low as 7.1 mg/kg in mice .
- Rotarod Neurotoxicity Test : Assesses motor impairment. Compounds with protective indices (PI = TD₅₀/ED₅₀) >10 (e.g., PI = 11.5 for a trifluoromethyl derivative) are prioritized .
- Mechanistic Insights : Activity against pentylenetetrazole- and thiosemicarbazide-induced seizures suggests GABAergic modulation, while inactivity in strychnine models excludes glycine receptor pathways .
How do structural modifications at the 3- and 6-positions influence pharmacological activity?
Q. Advanced Research Focus
- 3-Position : Bulky aryl groups (e.g., 3,4-dimethylphenyl) enhance lipophilicity and receptor binding. Substitution with heterocycles (e.g., isoxazole) improves selectivity for targets like GABAAα5 receptors .
- 6-Position : Alkoxy chains (e.g., ethoxy, heptyloxy) optimize anticonvulsant potency. Longer chains (e.g., heptyloxy) increase bioavailability but may raise toxicity risks .
- Bis-Triazolo Derivatives : Compounds like bis(6-phenyl-triazolophthalazine) methane show dual-target potential but require solubility optimization .
What computational strategies are used to design triazolophthalazines as VEGFR-2 inhibitors?
Q. Advanced Research Focus
- Molecular Docking : Predicts binding to VEGFR-2’s ATP pocket. Compound 6o (IC₅₀ = 0.1 µM) forms hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 .
- ADMET Predictions : LogP values <5 and polar surface areas <140 Ų ensure blood-brain barrier penetration for CNS targets .
- Bioisosteric Replacement : Replacing anilino groups (as in vatalanib) with triazolo scaffolds maintains potency while reducing off-target effects .
How can contradictory biological activity data (e.g., inactive insecticidal vs. potent anticonvulsant effects) be resolved?
Q. Advanced Research Focus
- Target Specificity : Inactivity in insecticidal assays may reflect species-specific target divergence (e.g., insect vs. mammalian GABA receptors).
- Screening Redundancy : Validate hits across multiple models (e.g., MES, pentylenetetrazole, and hippocampal slice assays) .
- Metabolic Stability : Poor pharmacokinetics in certain models (e.g., rapid hepatic clearance in insects) might mask efficacy .
What strategies improve the selectivity of triazolophthalazines for GABAA receptor subtypes?
Q. Advanced Research Focus
- α5 Subtype Selectivity : Planar fused-ring systems (e.g., 7,10-ethano-bridged derivatives) and 3-heterocyclic groups (e.g., 5-methylisoxazole) enhance binding to GABAAα5 over α1/α2 subtypes .
- Functional Selectivity : Inverse agonists like α5IA (3-(5-methylisoxazol-3-yl)-6-[(1-methyltriazol-4-yl)methoxy]-triazolophthalazine) reverse hippocampal deficits without sedative effects .
How are bis-triazolophthalazine derivatives synthesized, and what are their applications?
Q. Advanced Research Focus
- Synthesis : Oxalic/malonic acid dihydrazides react with imidoyl chlorides (e.g., 1-chloro-4-phenylphthalazine) to form bis-triazolo derivatives .
- Applications : These compounds show dual inhibitory activity (e.g., VEGFR-2 and tubulin) but require structural optimization to mitigate cytotoxicity .
What in silico tools are recommended for predicting the pharmacokinetics of triazolophthalazines?
Q. Methodological Guidance
- Software : Use SwissADME or ADMETLab 2.0 to predict bioavailability, CYP450 interactions, and hERG inhibition.
- Key Parameters :
How can crystallographic data guide the optimization of triazolophthalazine derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
